3,5-Dibromo-2-chlorobenzoic acid
Overview
Description
3,5-Dibromo-2-chlorobenzoic acid is a chemical compound with the molecular formula C7H3Br2ClO2 and a molecular weight of 314.36 . It is a solid substance that is typically stored in a dry, room-temperature environment .
Synthesis Analysis
Hydrazides of 3,5-dibromo-2-chlorobenzoic acid can be synthesized by two methods . The first method involves hydrazinolysis of acid chlorides of the corresponding acids . The second method involves the interaction of 3,5-dibromo-2-chlorobenzoic acid with hydrazines in the presence of carbonyldiimidazole . It has been found that the synthesis of hydrazides by the second method allows obtaining the target compounds with a high yield .Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-chlorobenzoic acid is 1S/C7H3Br2ClO2/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2H, (H,11,12) . The Canonical SMILES is C1=C (C=C (C (=C1C (=O)O)Cl)Br)Br .Chemical Reactions Analysis
The synthesis of hydrazides of 3,5-dibromo-2-chlorobenzoic acid involves chemical reactions such as hydrazinolysis and interaction with hydrazines .Physical And Chemical Properties Analysis
3,5-Dibromo-2-chlorobenzoic acid is a solid substance with a molecular weight of 314.36 . It is typically stored in a dry, room-temperature environment .Scientific Research Applications
Application in Antitubercular Drugs
- Summary of the Application: 3,5-Dibromo-2-chlorobenzoic acid is used in the synthesis of hydrazides as potential antituberculous drugs . These drugs are used to treat tuberculosis, a disease caused by Mycobacterium tuberculosis. The synthesized compounds are promising for pharmacological screening on the antitubercular activity .
- Methods of Application or Experimental Procedures: Hydrazides of 3,5-Dibromo-2-chlorobenzoic acid were obtained by two methods – by hydrazinolysis of acid chlorides of the corresponding acids (method 1) and by interaction of 3,5-Dibromo-2-chlorobenzoic acid with hydrazines in the presence of carbonyldiimidazole (method 2) .
- Results or Outcomes: The synthesis of hydrazides by method 2 allows obtaining the target compounds with a high yield . These compounds are promising for the pharmacological screening on the antitubercular activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dibromo-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYETPARSBPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307322 | |
Record name | 3,5-dibromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-chlorobenzoic acid | |
CAS RN |
27003-05-0 | |
Record name | 27003-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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